molecular formula C7H3Cl2NS B1584088 2,6-Dichlorophenyl isothiocyanate CAS No. 6590-95-0

2,6-Dichlorophenyl isothiocyanate

Cat. No. B1584088
CAS RN: 6590-95-0
M. Wt: 204.08 g/mol
InChI Key: SUCGVQHNGIQXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenyl isothiocyanate is an isothiocyanate derivative . It has a linear formula of Cl2C6H3NCS and a molecular weight of 204.08 .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorophenyl isothiocyanate consists of a phenyl ring with two chlorine atoms and an isothiocyanate group . The IUPAC Standard InChI is InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H .


Physical And Chemical Properties Analysis

2,6-Dichlorophenyl isothiocyanate is a solid with a melting point of 38-42 °C (lit.) . It has a density of 1.4±0.1 g/cm3, a boiling point of 302.2±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

1. Chemical Synthesis and Reactions

2,6-Dichlorophenyl isothiocyanate has been utilized in various chemical synthesis processes. For instance, it served as a starting material for preparing 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, a compound studied for its potential antihypertensive properties (Tilley et al., 1980). Additionally, research by Yavari and Djahaniani (2010) demonstrated its role in creating a sterically congested ten-membered ring containing the S–S–S moiety, indicating its utility in complex organic syntheses (Yavari & Djahaniani, 2010).

2. Material Science and Environmental Applications

In the field of material science, 2,6-Dichlorophenyl isothiocyanate has been used for synthesizing new compounds with potential applications. For example, its derivative, (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, was synthesized and characterized, showing interesting magnetic behavior and crystal structure, which might have implications for material science research (Carilla et al., 1996). Moreover, the analysis of isothiocyanates in newly generated vegetables, including compounds derived from 2,6-Dichlorophenyl isothiocyanate, has been conducted to evaluate their potential health benefits and applications in food science (Lim, Lee, & Kim, 2009).

3. Biological Studies and Potential Therapeutic Uses

There have been studies investigating the biological activities of compounds related to 2,6-Dichlorophenyl isothiocyanate. For instance, research on kappa opioid receptor selective affinity labels involved the use of electrophilic benzeneacetamides derived from 2,6-Dichlorophenyl isothiocyanate, highlighting its role in the development of opioid antagonists with potential therapeutic applications (Chang et al., 1994).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin .

properties

IUPAC Name

1,3-dichloro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGVQHNGIQXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216116
Record name Benzene, 1,3-dichloro-2-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenyl isothiocyanate

CAS RN

6590-95-0
Record name 2,6-Dichlorophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6590-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 156.9 g. of 1-(2,6-dichlorophenyl)thiourea in 1 l. of chlorobenzene was refluxed for 20 hours and concentrated. The resulting oil was triturated with 1 l. of hot hexane which was filtered. On cooling overnight, 52 g. (36%) of 2,6-dichlorophenylisothiocyanate, m.p. 41°-42° separated. Concentration of the filtrate gave an additional 64.2 g. (44%), m.p. 41°-43° in two crops. Recrystallization of a sample from hexane gave the analytical sample, m.p. 41°-42°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2,6-dichloro aniline (2.0 g, 12.34 mmol), thiophosgene (1.41 g, 12.34 mmol) and N-ethyl di-isopropyl amine (7.42 g, 57.51 mmol) in DCM (20 mL) to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 7.62 (d, J=7.8 Hz, 2H), 7.39 (t, J=7.8 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
7.42 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,6-Dichlorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,6-Dichlorophenyl isothiocyanate
Reactant of Route 5
2,6-Dichlorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,6-Dichlorophenyl isothiocyanate

Citations

For This Compound
30
Citations
YG Gololobov, MA Galkina, OV Dovgan… - Russian Chemical …, 2001 - Springer
The reactions of the zwitterion derived from triisopropylphosphine and ethyl 2-cyanoacrylate with mercuric chloride and aryl isothiocyanates containing Cl atoms in the ortho positions of …
Number of citations: 7 link.springer.com
K Wisterowicz, H Foks, M Janowiec… - Acta Poloniae …, 1989 - europepmc.org
2-Amino-3-chloropyrazine and 2-amino-6-chloropyrazine were reacted with appropriate sodium alkoxides to give 2-aminopyrazine derivatives with the methoxy, benzyloxy, …
Number of citations: 14 europepmc.org
JW Tilley, H Ramuz, F Hefti… - Journal of Medicinal …, 1980 - ACS Publications
5 6 in the first paper of this series. 1 2 The thiourea andcyan-oguanidine moieties havebeen shown to be truebioi-sosteres in the series of histamine H2-receptor blocking agents …
Number of citations: 9 pubs.acs.org
JW Tilley, P Levitan, RW Kierstead… - Journal of Medicinal …, 1980 - ACS Publications
Structure-activity studies were carried out on a series of antihypertensive l-(2-aminoethyl)-3-(substituted phe-nyl) thioureas. From this class of compounds, the 2, 6-dichlorophenyl …
Number of citations: 31 pubs.acs.org
Y Kinoshita, N Matsuda, S Sakai, Y Oshima… - Agricultural and …, 1966 - Taylor & Francis
Several isothiocyanates were synthesized and their inhibitory effects upon soil nitrification were examined. Some aryl isothiocyanates, such as 2,4- and 2,5-dichlorophenyl …
Number of citations: 10 www.tandfonline.com
M Bahadir, S Nitz, H Parlar, F Korte - Journal of Agricultural and …, 1979 - ACS Publications
Both the direct and the photoinduced oxidation reactions of chlorine-substituted thiobenzamides (lb-3e) have been investigated. Asymmetric chlorophenylthiadiazoles (4b-4e) were …
Number of citations: 11 pubs.acs.org
T Jen, H Van Hoeven, W Groves… - Journal of Medicinal …, 1975 - ACS Publications
Correlations of antihypertensive and antisecretory activities with various structural modifications of the antihyper-tensive agent clonidine [2-(2, 6-dichlorophenylimino) imidazolidine] are …
Number of citations: 84 pubs.acs.org
AD Lebsack, BJ Branstetter, MD Hack, W Xiao… - Bioorganic & Medicinal …, 2009 - Elsevier
We have identified and synthesized a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines as TRPV1 antagonists. An exploration of the structure–activity relationships at the 2-, 5-, and 7-…
Number of citations: 22 www.sciencedirect.com
JN Kim, KS Jung, HJ Lee, JS Son - Tetrahedron letters, 1997 - Elsevier
Isothiocyanates 2a-1 were prepared in excellent yields in a one-pot reaction from aldoxime derivatives 1a-1 by successive treatment of aldoxime with N-chlorosuccinimide (NCS), …
Number of citations: 69 www.sciencedirect.com
X Wang, L Zhang, Y Xu, D Krishnamurthy… - Tetrahedron letters, 2004 - Elsevier
A practical protocol for synthesis of 2-(N-substituted)-aminobenzimidazoles was developed. N-(2-Aminoaryl)thioureas undergo a CuCl-promoted intramolecular cyclization to give the …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.